6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
Beschreibung
6,7-Dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid (referred to as Compound X) is a halogenated benzofuran derivative with a unique substitution pattern. Its structure features dichloro groups at positions 6 and 7, an electron-withdrawing N,N-dimethylsulfamoyl group at position 5, and a carboxylic acid moiety at position 2 of the dihydrobenzofuran core (Figure 2 in , compound 3) . This compound has been studied extensively for its renal pharmacology, particularly its stereoselective renal tubular secretion in primates and diuretic-uricosuric activity .
Eigenschaften
CAS-Nummer |
108940-99-4 |
|---|---|
Molekularformel |
C11H11Cl2NO5S |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ZTFUDCAAHOVUPH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Dichlorophenol Derivatives
A widely adopted route involves the alkylation of 2,3-dichlorophenol with bromoacetaldehyde diethyl acetal in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). This reaction proceeds via nucleophilic substitution, yielding an intermediate ether, which undergoes cyclocondensation under acidic conditions. Polyphosphoric acid (PPA) at elevated temperatures (120–140°C) facilitates the formation of 6,7-dichloro-2,3-dihydrobenzofuran with a reported yield of 32%. The low yield here is attributed to competing side reactions, necessitating careful temperature control and stoichiometric optimization.
Claisen Rearrangement and Epoxide Cyclization
An alternative method detailed in patent literature employs a Claisen rearrangement of allyl ether derivatives. Starting from 4-hydroxyindanone, allylation with allyl bromide in the presence of a base (e.g., potassium carbonate) produces an allyl ether intermediate. Heating this intermediate at 180–220°C induces a-sigmatropic rearrangement, forming a 4-allyl-substituted indanone. Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA) in methylene chloride, followed by acid-catalyzed cyclization, yields the dihydrobenzofuran core. This approach achieves higher regioselectivity but requires stringent control over reaction conditions to minimize isomer formation.
Introduction of the Dimethylsulfamoyl Group
Functionalization at the 5-position of the benzofuran core with the N,N-dimethylsulfamoyl group is critical for the compound’s uricosuric activity. The most efficient method involves direct sulfamoylation using N,N-dimethylsulfamoyl chloride.
Sulfamoylation Reaction Conditions
In a representative procedure, 6,7-dichloro-2,3-dihydrobenzofuran is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. N,N-Dimethylsulfamoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by the gradual addition of aluminum chloride (AlCl₃, 1.5 equiv) as a Lewis acid catalyst. The reaction mixture is warmed to room temperature and stirred for 12–16 hours, achieving sulfamoylation at the 5-position with a yield of 68–72%. Excess sulfamoyl chloride and prolonged reaction times lead to di-sulfamoylation byproducts, which are removed via column chromatography (silica gel, ethyl acetate/hexane gradient).
Carboxylic Acid Functionalization
The final step involves oxidation of the 2-hydroxymethyl group to the corresponding carboxylic acid. Two oxidation strategies are prevalent:
Chromium Trioxide Oxidation
In a procedure adapted from USP 4,163,794, 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-methanol is dissolved in acetone and treated with a Jones reagent (CrO₃ in H₂SO₄) at 0–5°C. The reaction is quenched after 18 hours by dilution with water, and the carboxylic acid is extracted into ether. Neutralization with aqueous sodium bicarbonate followed by acidification yields the target compound with 65–70% purity, requiring recrystallization from ethanol/water for pharmaceutical-grade material.
Potassium Permanganate Oxidation
An alternative method employs potassium permanganate (KMnO₄) in aqueous sulfuric acid. This approach, while avoiding chromium-based reagents, suffers from lower yields (45–50%) due to overoxidation side products, particularly under acidic conditions.
Industrial-Scale Synthesis Optimization
Recent patents highlight advancements in process efficiency:
Continuous Flow Synthesis
A 2022 innovation describes a continuous flow system for the sulfamoylation step, wherein pre-cooled solutions of the benzofuran core and sulfamoyl chloride are mixed in a microreactor at 0°C. This method reduces reaction time to 2 hours and improves yield to 78% by minimizing thermal degradation.
Catalytic Recycling
The use of recyclable Lewis acid catalysts, such as immobilized AlCl₃ on mesoporous silica, has been reported to reduce waste generation. After the reaction, the catalyst is filtered, regenerated via calcination, and reused for up to five cycles without significant activity loss.
Analytical Characterization and Quality Control
Critical physicochemical properties of the final compound are summarized below:
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and environmental impact:
| Method | Yield (%) | Scalability | E-Factor* | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation + CrO₃ | 32 → 65 | Moderate | 58 | High regioselectivity |
| Claisen + KMnO₄ | 45 → 50 | Low | 72 | Chromium-free |
| Continuous Flow | 78 | High | 41 | Rapid, low thermal degradation |
*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: The compound’s effects on renal function and uric acid metabolism make it a subject of interest in biological research.
Medicine: Its uricosuric and diuretic properties are explored for potential therapeutic applications in treating gout and other conditions related to uric acid.
Industry: It may be used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism by which 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid exerts its effects involves its interaction with renal transporters. It enhances the excretion of uric acid by inhibiting its reabsorption in the renal tubules. This action is mediated through specific molecular targets and pathways involved in uric acid transport .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Benzofuran Derivatives
Substituent-Driven Pharmacological Activity
Compound X is structurally distinct from other benzofuran derivatives due to its combination of chloro, sulfamoyl, and carboxylic acid groups. Key comparisons include:
A. Methyl 5-Chloro-1-Benzofuran-2-Carboxylate (Compound 1 in )
- Structural Differences : Lacks the 6,7-dichloro and sulfamoyl groups.
- Key Insight : The absence of the sulfamoyl group and additional chloro substituents reduces renal targeting compared to Compound X.
B. 6,7-Dichloro-5-(Thienylcarbonyl)-2,3-Dihydrobenzofuran-2-Carboxylic Acid ()
- Structural Differences : Replaces the sulfamoyl group with a 2-thienylcarbonyl moiety.
- Activity: The racemate and d-isomer are potent diuretics in chimpanzees, dogs, and rats, while the l-isomer is uricosuric but non-diuretic .
- Key Insight : The thienylcarbonyl group confers enantiomer-specific diuretic activity, whereas the sulfamoyl group in Compound X may enhance renal retention or metabolic stability .
C. Annelated 6,7-Dichloro-2,3-Dihydrobenzofuran Derivatives ()
- Structural Differences: Derived from [(aminomethyl)aryloxy]acetic acids via ring annelation; lack sulfamoyl groups.
- Activity : High-ceiling diuretics acting on the thick ascending limb of Henle’s loop in rats and dogs .
- Key Insight : The sulfamoyl group in Compound X may alter pharmacokinetics (e.g., renal excretion) compared to annelated analogs, which prioritize loop diuretic efficacy .
Role of the N,N-Dimethylsulfamoyl Group
The sulfamoyl moiety in Compound X is critical for its pharmacological profile:
- Electron-Withdrawing Effects : Enhances stability under basic conditions and facilitates proton abstraction in target interactions (analogous to sulfamoyl-protected indoles in –8) .
- Renal Handling: Promotes stereoselective tubular secretion, as observed in cynomolgus monkeys .
- Comparison to Sulfamoyl-Containing Indoles (–8) : While indole derivatives use sulfamoyl groups as protecting agents, Compound X leverages this group for renal targeting, underscoring structural context-dependent functionality.
Research Findings and Mechanistic Insights
- Stereoselectivity : Compound X’s enantiomers exhibit differential renal handling, a property shared with the thienylcarbonyl analog .
- Site of Action : Unlike annelated diuretics targeting Henle’s loop , Compound X’s primary action may involve renal tubular secretion pathways .
- Metabolic Stability : The sulfamoyl group likely reduces hepatic metabolism, prolonging renal exposure compared to analogs with ester or carbonyl groups .
Biologische Aktivität
6,7-Dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid, also known as S-8666, is a synthetic compound with a complex chemical structure that includes a benzofuran core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its effects as a diuretic, anti-inflammatory agent, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.18 g/mol. The presence of chlorine atoms at the 6 and 7 positions and a sulfamoyl group at the 5 position are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁Cl₂NO₅S |
| Molecular Weight | 340.18 g/mol |
| CAS Number | 103968-87-2 |
| LogP | 2.71260 |
Antihypertensive and Diuretic Effects
Research indicates that S-8666 exhibits significant diuretic properties, making it a candidate for antihypertensive therapy. Studies suggest that compounds with similar structures can enhance sodium excretion and regulate blood pressure effectively. In animal models, S-8666 demonstrated a marked increase in urine output and sodium excretion, indicating its potential utility in managing hypertension .
Anti-inflammatory Properties
In addition to its diuretic effects, S-8666 has been investigated for its anti-inflammatory properties. Compounds within the benzofuran class have shown promise in inhibiting pro-inflammatory pathways. Specifically, studies have indicated that S-8666 may inhibit the NF-κB signaling pathway, which plays a critical role in inflammation . This inhibition could lead to reduced inflammatory responses in various conditions.
Anticancer Activity
The anticancer potential of S-8666 has also been explored. It has been reported that benzofuran derivatives can exhibit cytotoxic effects against several cancer cell lines. In vitro studies have shown that S-8666 can inhibit the proliferation of human cancer cells, including renal (ACHN), colon (HCT15), and breast (MM231) cancer lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of NF-κB transcriptional activity.
Case Studies
- Chronopharmacology Study : A study on rats demonstrated that S-8666's diuretic effect varies significantly with time of administration, suggesting a chronopharmacological aspect to its action. This study highlights the importance of timing in maximizing therapeutic effects .
- Cytotoxicity Assay : In a sulforhodamine B assay assessing cytotoxicity against six human cancer cell lines, S-8666 exhibited low micromolar concentrations required for effective inhibition of cell growth. This finding underscores its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid?
- Methodology : The compound can be synthesized via multi-step routes involving sulfonylation of a benzofuran precursor. Key steps include chlorination at positions 6 and 7, followed by sulfamoylation at position 5 using dimethylsulfamoyl chloride under anhydrous conditions. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Temperature control (<40°C) and inert atmospheres (N₂/Ar) are critical to avoid decomposition of reactive intermediates .
Q. How can the mechanism of uricosuric and diuretic activity be elucidated for this compound?
- Methodology : In vivo studies in oxonate-treated rats (a hyperuricemia model) are used to assess urate excretion and diuresis. Tubular transport inhibition is evaluated via competitive binding assays with radiolabeled uric acid. Biochemical assays (e.g., enzyme-linked immunosorbent assays) quantify interactions with urate transporters (e.g., URAT1) and sodium-potassium-chloride cotransporters (NKCC2) to differentiate uricosuric vs. diuretic mechanisms .
Q. What analytical techniques are suitable for characterizing this compound and its intermediates?
- Methodology :
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for aromatic protons and sulfonamide groups; IR spectroscopy for sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) stretches.
- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.
- Enantiomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate (+)- and (-)-enantiomers .
Advanced Research Questions
Q. How do enantiomers of this compound exhibit divergent pharmacological activities?
- Methodology : The (+)-enantiomer predominantly inhibits urate reabsorption (URAT1), while the (-)-enantiomer acts on NKCC2, mimicking furosemide-like diuresis. Chiral resolution via preparative HPLC followed by in vivo testing in rats (single-enantiomer administration at 10 mg/kg) reveals distinct dose-response curves for uric acid excretion vs. urine volume. Circular dichroism (CD) spectroscopy confirms absolute configurations .
Q. What factors explain species-specific differences in uricosuric potency (e.g., rats vs. chimpanzees)?
- Methodology : Comparative pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes) identify interspecies variations in bioavailability. Molecular docking simulations highlight differences in URAT1 binding pockets between species. In chimpanzees, lower efficacy may stem from faster renal clearance or alternative excretion pathways .
Q. How can assay conditions be optimized to minimize off-target effects in vitro?
- Methodology :
- Selectivity profiling : Screen against a panel of 100+ transporters/enzymes (e.g., hERG, CYP450 isoforms) to identify off-target interactions.
- Buffer optimization : Use physiological pH (7.4) and ion concentrations in cell-based assays (e.g., HEK293 cells expressing URAT1) to mimic in vivo conditions.
- Negative controls : Include probenecid (URAT1 inhibitor) and bumetanide (NKCC2 inhibitor) to validate specificity .
Q. What structural modifications enhance uricosuric activity while reducing diuretic side effects?
- Methodology : Structure-activity relationship (SAR) studies focus on:
- Sulfamoyl group : Replace dimethylsulfamoyl with bulkier substituents (e.g., piperazinyl) to sterically hinder NKCC2 binding.
- Chlorine substitution : Test mono- vs. di-chloro analogs; di-chloro at 6,7 positions maximizes URAT1 affinity.
- Carboxylic acid bioisosteres : Substitute with tetrazole or acyl sulfonamide to improve metabolic stability .
Q. How should contradictory data between in vitro binding affinity and in vivo efficacy be addressed?
- Methodology : Reconcile discrepancies by:
- Tissue distribution studies : Radiolabel the compound and quantify accumulation in renal tubules vs. plasma.
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in urine and serum.
- Protein binding assays : Measure free fraction in serum albumin to adjust in vitro IC₅₀ values for physiological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
